Arsine, chlorodi(2-furyl)-

CAS No.: 64049-08-7

Cat. No.: VC18700711

Molecular Formula: C8H6AsClO2

Molecular Weight: 244.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64049-08-7 |

|---|---|

| Molecular Formula | C8H6AsClO2 |

| Molecular Weight | 244.50 g/mol |

| IUPAC Name | chloro-bis(furan-2-yl)arsane |

| Standard InChI | InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |

| Standard InChI Key | CBHQCIIFSGSSEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)[As](C2=CC=CO2)Cl |

Introduction

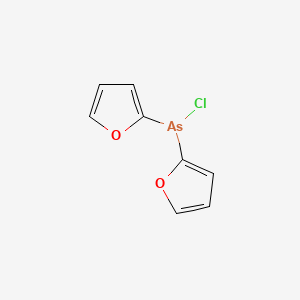

Structural Characteristics

Molecular Architecture

The molecular structure of chloro-bis(furan-2-yl)arsane consists of an arsenic center coordinated to two 2-furyl rings and one chlorine atom. The 2-furyl groups are heterocyclic aromatic rings containing an oxygen atom, contributing to the compound’s electronic configuration. The arsenic atom adopts a -hybridized geometry, with bond angles approximating 90–100° due to lone pair repulsion .

The SMILES notation explicitly defines the connectivity: each furyl group is linked via the α-carbon (C2 position) to the arsenic atom, while the chlorine occupies the third coordination site . The InChIKey serves as a unique identifier for this structure in chemical databases .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry simulations, provide insights into the compound’s gas-phase behavior. The following table summarizes adduct-specific CCS values :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 244.93451 | 141.5 |

| [M+Na]+ | 266.91645 | 155.3 |

| [M+NH4]+ | 261.96105 | 150.9 |

| [M+K]+ | 282.89039 | 152.3 |

| [M-H]- | 242.91995 | 147.3 |

| [M+Na-2H]- | 264.90190 | 148.8 |

These values indicate that sodium adducts ([M+Na]+) exhibit larger CCS due to increased molecular volume, consistent with trends in similar organometallic compounds .

Synthesis and Reactivity

Reactivity Profile

The chlorine atom in chloro-bis(furan-2-yl)arsane is susceptible to nucleophilic substitution, enabling derivatization. For instance, reaction with cyanide ions could yield cyanodi(2-furyl)arsane (), a compound with documented synthesis via analogous pathways . Additionally, the arsenic center may engage in redox reactions, though electrochemical studies specific to this compound are lacking.

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of is 244.50 g/mol, calculated as follows:

-

Carbon:

-

Hydrogen:

-

Arsenic:

-

Chlorine:

-

Oxygen:

Predicted Solubility and Stability

Research Gaps and Future Directions

-

Synthetic Optimization: Detailed protocols for high-yield synthesis remain unreported.

-

Spectroscopic Characterization: Experimental NMR, IR, and X-ray crystallography data are needed to validate computational predictions.

-

Application Studies: Potential uses in catalysis or materials science warrant exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume